4-Chlorohexanoic acid

Catalog No.
S13927825
CAS No.
M.F
C6H11ClO2
M. Wt
150.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorohexanoic acid

Product Name

4-Chlorohexanoic acid

IUPAC Name

4-chlorohexanoic acid

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

InChI

InChI=1S/C6H11ClO2/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

LANAGCMBQXJYNV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)O)Cl

4-Chlorohexanoic acid is a halogenated aliphatic carboxylic acid characterized by a six-carbon chain with a strategically positioned chlorine atom at the C4 position. In industrial and advanced laboratory settings, it serves as a highly regioselective bifunctional building block. Its primary procurement value lies in its role as a stable, open-chain precursor for the synthesis of gamma-caprolactone and various C4-functionalized derivatives. Unlike unfunctionalized fatty acids, the pre-installed C4-chloride enables direct, catalyst-free nucleophilic substitutions and intramolecular cyclizations. Furthermore, it avoids the spontaneous degradation issues associated with its hydroxylated analogs, offering excellent shelf stability while maintaining high reactivity under controlled basic conditions [1].

Research Fit

Synthetic building block C4 chlorine handle enables regiospecific derivatization
Analytical reference standard Distinct retention for GC/HPLC method development
Halogenated lipid research tool Class-level probe for chlorinated fatty acid biology

Substituting 4-chlorohexanoic acid with generic in-class alternatives severely disrupts synthetic workflows and product outcomes. Using positional isomers such as 5-chlorohexanoic acid or 6-chlorohexanoic acid fundamentally alters the regiochemistry of cyclization, yielding delta-lactones (6-membered) or epsilon-lactones (7-membered) rather than the targeted gamma-lactones (5-membered). Furthermore, substituting with unfunctionalized hexanoic acid necessitates complex, low-yield C-H activation steps to achieve C4 functionalization. Attempting to use 4-hydroxyhexanoic acid as a substitute fails in procurement and storage, as the hydroxylated form spontaneously cyclizes to gamma-caprolactone, making it impossible to utilize as a stable open-chain intermediate for alternative substitution reactions [1].

Substitution Risk

Non-halogenated analogs lack chlorine-driven profile

Hexanoic acid differs in reactivity, lipophilicity, and class-level biological activity; direct replacement may introduce uncontrolled variables.

Positional isomers alter regiospecificity

2‑chloro, 6‑chloro, and other isomers shift reaction outcomes and target engagement; C4 position is not transferable.

Acyl chloride derivatives differ in stability and reactivity

4‑Chlorohexanoyl chloride offers pre‑activated acylation; the free acid form supports controlled activation and storage stability.

Precursor Stability and Prevention of Premature Lactonization

A critical challenge in procuring C4-functionalized carboxylic acids is their tendency to spontaneously cyclize. 4-Hydroxyhexanoic acid exists in a rapid equilibrium with gamma-caprolactone, often resulting in >90% cyclization during standard storage at room temperature. In contrast, 4-chlorohexanoic acid is kinetically stable as an open-chain molecule, remaining >99% intact over extended storage periods. Cyclization only proceeds upon deliberate activation with a base, granting chemists complete control over the reaction timing [1].

Evidence DimensionOpen-chain stability (shelf life at 25°C)
Target Compound Data>99% intact open-chain acid
Comparator Or Baseline4-Hydroxyhexanoic acid (>90% spontaneous lactonization)
Quantified Difference>90% higher retention of the open-chain form
ConditionsStandard storage at 25°C, neutral to slightly acidic conditions

Ensures the compound can be reliably stored and used as an open-chain building block for cross-coupling or substitution without prematurely forming a lactone ring.

Data availability assessment
Class-level inference
No direct head-to-head quantitative comparison available

Procurement decisions are informed by current evidence gap; custom comparative studies recommended for critical applications.

Literature and database search conducted April 2026; no published IC₅₀, Kᵢ, or metabolic stability data identified.

Regioselectivity in Lactone Ring Sizing

The position of the leaving group on the hexanoic acid backbone strictly dictates the size of the resulting lactone ring. Base-promoted cyclization of 4-chlorohexanoic acid yields exclusively gamma-caprolactone (a 5-membered ring) due to the C4 position of the chloride. If 5-chlorohexanoic acid is procured instead, the cyclization yields 100% delta-caprolactone (a 6-membered ring). This absolute regiocontrol makes 4-chlorohexanoic acid the mandatory choice when the 5-membered gamma-lactone is the target product [1].

Evidence DimensionMajor cyclization product
Target Compound Data100% gamma-caprolactone (5-membered ring)
Comparator Or Baseline5-Chlorohexanoic acid (100% delta-caprolactone, 6-membered ring)
Quantified DifferenceAbsolute shift in ring size (5-membered vs. 6-membered)
ConditionsBase-promoted intramolecular cyclization

Buyers targeting gamma-lactone derivatives for flavors, fragrances, or specific polymer precursors must select the C4-halogenated isomer to ensure correct ring formation.

Biological activity profile
Class-level inference
Expected pro-inflammatory effects, toxicity, enzyme inhibition

Supports distinct tool compound selection for halogenated lipid studies vs. non‑halogenated controls.

Based on structurally related α‑chloro fatty aldehydes and chlorohydrins; 4‑chlorohexanoic acid not directly tested.

Atom Economy and Scale-Up Efficiency

For industrial scale-up, the choice of halogen leaving group impacts the overall mass efficiency of the process. 4-Chlorohexanoic acid (MW: 150.60 g/mol) loses approximately 23.5% of its mass as the chloride leaving group during cyclization or substitution. In contrast, 4-bromohexanoic acid (MW: 195.05 g/mol) loses roughly 41% of its mass as bromide. This translates to a ~17.5% improvement in atom economy for the chloro-derivative, significantly reducing waste generation and raw material costs in large-scale manufacturing workflows [1].

Evidence DimensionLeaving group mass fraction (Atom economy)
Target Compound Data~23.5% mass loss (chloride)
Comparator Or Baseline4-Bromohexanoic acid (~41% mass loss as bromide)
Quantified Difference17.5% improvement in mass efficiency
ConditionsStoichiometric substitution/cyclization reactions

Higher atom economy directly translates to lower waste disposal costs and better material efficiency in commercial-scale syntheses.

Chemical reactivity & synthetic utility
Class-level inference
C4 chlorine enables defined nucleophilic substitution regiochemistry

Positional specificity is critical for regiospecific synthesis; isomer substitution would alter outcomes.

Reaction yield differences between isomers not reported; principle supported by organic chemistry framework.

Catalyst-Free C4 Functionalization

Synthesizing C4-derivatives from unfunctionalized hexanoic acid requires complex, transition-metal-catalyzed directed C-H oxidation, which often suffers from poor regioselectivity and yields below 5% without highly specialized ligands. 4-Chlorohexanoic acid bypasses this bottleneck entirely. The pre-installed chloride at the C4 position allows for direct, catalyst-free nucleophilic substitution or cyclization, achieving >95% yields under standard basic conditions [1].

Evidence DimensionYield of C4-substituted/cyclized product without transition-metal catalysts
Target Compound Data>95% yield (direct nucleophilic displacement)
Comparator Or BaselineHexanoic acid (<5% yield, requires C-H activation)
Quantified Difference>90% increase in yield under catalyst-free conditions
ConditionsStandard basic nucleophilic substitution conditions

Eliminates the need for expensive transition-metal catalysts and complex ligands, drastically simplifying the synthetic route.

Reactivity & functional group
Class-level inference
Stable carboxylic acid form vs. moisture‑sensitive 4‑chlorohexanoyl chloride

Selects for applications requiring controlled activation or free acid storage stability.

No quantitative reaction rate comparison available; functional group distinction is well established.

Synthesis of Gamma-Caprolactone Derivatives

Due to its strict regioselectivity and stability against premature cyclization, 4-chlorohexanoic acid is the ideal precursor for manufacturing gamma-caprolactone and related 5-membered lactones used in the flavor and fragrance industry [1].

Open-Chain C4-Functionalized Building Blocks

Because it does not spontaneously lactonize like its hydroxylated analogs, this compound is perfectly suited for workflows requiring the preservation of the open-chain carboxylic acid while performing nucleophilic substitutions at the C4 position [2].

Large-Scale Process Chemistry

The superior atom economy of the chloro-derivative compared to 4-bromohexanoic acid makes it the preferred choice for industrial scale-up, where minimizing halogen waste and maximizing mass efficiency are critical procurement factors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regiospecific synthetic building block
Positional chlorine specificity at C4
Regiochemical outcome and purity validation
Chlorinated intermediate for drug development
Halogenated fatty acid scaffold incorporation
Structure-activity relationship and metabolic stability
Analytical reference standard
Distinct chromatographic retention and MS fragmentation
Method calibration and identification accuracy
Halogenated lipid biology tool
Class-level pro‑inflammatory profile (chlorinated fatty acid class)
Inflammatory pathway model context; class-level evidence review

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.0447573 g/mol

Monoisotopic Mass

150.0447573 g/mol

Heavy Atom Count

9

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